![molecular formula C7H8ClN3O B1147980 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide CAS No. 131782-71-3](/img/structure/B1147980.png)
2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide
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Overview
Description
2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of an amino group, a chloro substituent, and a hydroxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide typically involves the reaction of 2-Amino-5-Chlorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibiting PRMT5 can disrupt cancer cell proliferation, making this compound a candidate for anticancer therapies. A review identified over ten PRMT5 inhibitors currently undergoing clinical trials, showcasing the relevance of compounds like this compound in cancer treatment strategies .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of other pharmaceuticals. Its synthesis can be optimized to enhance yield and reduce production costs. For instance, a patent describes a synthetic method for related compounds that emphasizes efficiency and high yield, which is crucial for pharmaceutical manufacturing .
Environmental Science
Toxicological Studies
The environmental fate and behavior of this compound have been studied to assess its potential impact on ecosystems. Field studies indicate that compounds with similar structures can exhibit toxicity to aquatic life, necessitating thorough assessments before widespread use .
Analytical Chemistry
Analytical Applications
In analytical chemistry, this compound is utilized in various assays and tests. Its properties allow for its use as a reagent in chromatographic techniques, facilitating the detection and quantification of other compounds. This application is particularly valuable in quality control processes within pharmaceutical manufacturing .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-Chlorobenzonitrile
- 2-Amino-5-Chlorophenol
- 2-Amino-5-Chloro-N,3-Dimethylbenzamide
Uniqueness
2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Biological Activity
2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a hydroxyl group, and a carboximidamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
Klebsiella pneumoniae | 14 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promise in inhibiting the growth of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
HeLa (Cervical Cancer) | 8.3 |
A549 (Lung Cancer) | 9.7 |
In vivo studies using SCID mice bearing tumor xenografts revealed that treatment with this compound resulted in significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In experiments using RAW 264.7 macrophages, it was found to inhibit nitric oxide (NO) production significantly:
Concentration (µM) | NO Inhibition (%) |
---|---|
10 | 30 |
20 | 55 |
50 | 75 |
These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating NO production .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a zone of inhibition comparable to that of standard antibiotics, highlighting its potential for treating resistant infections.
- Cancer Cell Line Studies : In a comparative study of various derivatives, this compound showed superior activity against HeLa cells when compared to other structurally similar compounds. This suggests a specific mechanism of action that warrants further investigation .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific cellular receptors involved in inflammatory responses, reducing the production of pro-inflammatory mediators like NO.
Properties
IUPAC Name |
2-amino-5-chloro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJARKRSGJAYGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C(=N/O)/N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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